molecular formula C17H20N2O3 B7023209 N-[4-(hydroxymethyl)phenyl]-2-(5-methylfuran-2-yl)pyrrolidine-1-carboxamide

N-[4-(hydroxymethyl)phenyl]-2-(5-methylfuran-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B7023209
M. Wt: 300.35 g/mol
InChI Key: FDLRXVFHCIEEPH-UHFFFAOYSA-N
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Description

N-[4-(hydroxymethyl)phenyl]-2-(5-methylfuran-2-yl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, a furan ring, and a phenyl group with a hydroxymethyl substituent, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

N-[4-(hydroxymethyl)phenyl]-2-(5-methylfuran-2-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12-4-9-16(22-12)15-3-2-10-19(15)17(21)18-14-7-5-13(11-20)6-8-14/h4-9,15,20H,2-3,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLRXVFHCIEEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CCCN2C(=O)NC3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(hydroxymethyl)phenyl]-2-(5-methylfuran-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the furan ring and the phenyl group. The hydroxymethyl group is then added through a hydroxymethylation reaction. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. Industrial production often emphasizes cost-effectiveness, scalability, and environmental considerations, such as minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[4-(hydroxymethyl)phenyl]-2-(5-methylfuran-2-yl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the furan ring or the pyrrolidine ring.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[4-(hydroxymethyl)phenyl]-2-(5-methylfuran-2-yl)pyrrolidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(hydroxymethyl)phenyl]-2-(5-methylfuran-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(hydroxymethyl)phenyl]-2-(5-methylfuran-2-yl)pyrrolidine-1-carboxamide
  • N-[4-(hydroxymethyl)phenyl]-2-(5-methylthiophene-2-yl)pyrrolidine-1-carboxamide
  • N-[4-(hydroxymethyl)phenyl]-2-(5-methylpyrrole-2-yl)pyrrolidine-1-carboxamide

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of the furan ring and the hydroxymethyl group. This structural feature enhances its reactivity and potential for diverse applications in various scientific fields.

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